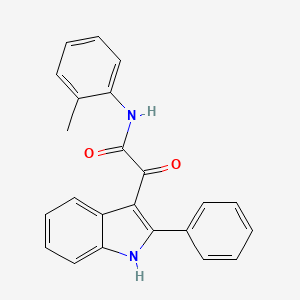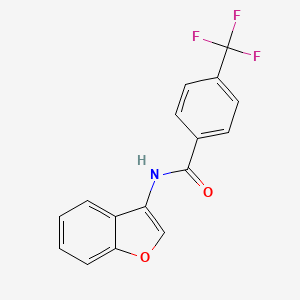![molecular formula C24H25N3O2 B15004782 3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)
3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE typically involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method uses nitroanilines and aldehydes under acidic conditions.
Rearrangements of quinoxalinones: This method involves the rearrangement of quinoxalinones to benzimidazoles under nucleophilic conditions.
Industrial Production Methods
Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated systems are commonly used to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This can lead to various cellular effects, including the disruption of cell division and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Mebendazole: An antiparasitic drug that also targets tubulin polymerization.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is unique due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C24H25N3O2 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-24(2)14-19(22(20(28)15-24)23(29)16-8-4-3-5-9-16)25-13-12-21-26-17-10-6-7-11-18(17)27-21/h3-11,29H,12-15H2,1-2H3,(H,26,27)/b23-22-,25-19? |
InChI-Schlüssel |
KWHIAHJQNAQPLC-ZRORIZJFSA-N |
Isomerische SMILES |
CC1(CC(=NCCC2=NC3=CC=CC=C3N2)/C(=C(\C4=CC=CC=C4)/O)/C(=O)C1)C |
Kanonische SMILES |
CC1(CC(=NCCC2=NC3=CC=CC=C3N2)C(=C(C4=CC=CC=C4)O)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one](/img/structure/B15004709.png)

![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-](/img/structure/B15004726.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-](/img/structure/B15004733.png)
![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)

![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)
![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15004781.png)
![methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)
